Etiracetam-d3
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Overview
Description
Etiracetam-d3 is a deuterium-labeled form of Etiracetam, a compound belonging to the racetam family. It is an acetylcholine agonist and a nootropic drug, which means it is used to enhance cognitive functions. This compound is primarily used in scientific research as a stable isotope-labeled compound to study metabolic pathways and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etiracetam-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Etiracetam molecule. The synthesis involves the reaction of Etiracetam with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The process typically includes steps such as deuterium exchange reactions and the use of deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling. Advanced techniques such as preparative chromatography are used to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Etiracetam-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Etiracetam-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and the optimization of synthetic processes
Mechanism of Action
The mechanism of action of Etiracetam-d3 is similar to that of its parent compound, Etiracetam. It acts as an acetylcholine agonist, enhancing the activity of acetylcholine in the brain. This leads to improved cognitive functions such as memory and learning. The molecular targets of this compound include synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release .
Comparison with Similar Compounds
Etiracetam-d3 is compared with other similar compounds in the racetam family, such as:
Levetiracetam: The S-enantiomer of Etiracetam, used as an antiepileptic drug.
Piracetam: Another nootropic drug with similar cognitive-enhancing effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing properties.
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where stable isotopes are required .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/i1D3 |
InChI Key |
HPHUVLMMVZITSG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)N)N1CCCC1=O |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.